Cas no 22050-03-9 (rac 4-Amino-2-methyl-butyric acid hydrochloride)

Technical Introduction: rac 4-Amino-2-methyl-butyric acid hydrochloride is a chiral amino acid derivative with applications in pharmaceutical synthesis and biochemical research. The racemic mixture provides versatility for studying stereochemical effects in drug development or enzymatic processes. The hydrochloride salt form enhances solubility in aqueous and polar solvents, facilitating its use in reaction systems. Its structural features, including the branched methyl group and amino functionality, make it a valuable intermediate for modifying peptide backbones or designing bioactive compounds. The compound is characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic and analytical workflows.
rac 4-Amino-2-methyl-butyric acid hydrochloride structure
22050-03-9 structure
Product Name:rac 4-Amino-2-methyl-butyric acid hydrochloride
CAS No:22050-03-9
MF:C5H12ClNO2
MW:153.607280731201
CID:238762
PubChem ID:13633387
Update Time:2025-05-23

rac 4-Amino-2-methyl-butyric acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 4-amino-2-methyl-, hydrochloride
    • 4-amino-2-methylbutanoic acid,hydrochloride
    • RAC 4-AMINO-2-METHYL-BUTYRIC ACID HYDROCHLORIDE
    • MFCD18082965
    • SCHEMBL362691
    • 4-Amino-2-methylbutanoic acid--hydrogen chloride (1/1)
    • DTXSID70545493
    • 4-amino-2-methylbutanoic acid hydrochloride
    • 4-Amino-2-methyl-butyric acid HCl
    • AKOS026672066
    • rac 4-Amino-2-methyl-butyric acid x HCl
    • rac4-Amino-2-methyl-butyricacidhydrochloride
    • Z2298167292
    • CS-0308023
    • 4-amino-2-methylbutanoic acid;hydrochloride
    • 22050-03-9
    • EN300-105318
    • G28373
    • rac 4-Amino-2-methyl-butyric acid hydrochloride
    • MDL: MFCD18082965
    • Inchi: 1S/C5H11NO2.ClH/c1-4(2-3-6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H
    • InChI Key: SWNMNSZJSKBCLH-UHFFFAOYSA-N
    • SMILES: Cl.OC(C(C)CCN)=O

Computed Properties

  • Exact Mass: 153.05576
  • Monoisotopic Mass: 153.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 82.5
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • PSA: 63.32

rac 4-Amino-2-methyl-butyric acid hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A898698-10mg
rac 4-Amino-2-methyl-butyric acid hydrochloride
22050-03-9
10mg
$ 50.00 2022-06-07
TRC
A898698-50mg
rac 4-Amino-2-methyl-butyric acid hydrochloride
22050-03-9
50mg
$ 135.00 2022-06-07
TRC
A898698-100mg
rac 4-Amino-2-methyl-butyric acid hydrochloride
22050-03-9
100mg
$ 230.00 2022-06-07
Enamine
EN300-105318-0.05g
4-amino-2-methylbutanoic acid hydrochloride
22050-03-9 95%
0.05g
$71.0 2023-10-28
Enamine
EN300-105318-0.1g
4-amino-2-methylbutanoic acid hydrochloride
22050-03-9 95%
0.1g
$107.0 2023-10-28
Enamine
EN300-105318-0.25g
4-amino-2-methylbutanoic acid hydrochloride
22050-03-9 95%
0.25g
$152.0 2023-10-28
Enamine
EN300-105318-0.5g
4-amino-2-methylbutanoic acid hydrochloride
22050-03-9 95%
0.5g
$240.0 2023-10-28
Enamine
EN300-105318-1.0g
4-amino-2-methylbutanoic acid hydrochloride
22050-03-9 95%
1.0g
$308.0 2023-07-09
Enamine
EN300-105318-2.5g
4-amino-2-methylbutanoic acid hydrochloride
22050-03-9 95%
2.5g
$474.0 2023-10-28
Enamine
EN300-105318-5.0g
4-amino-2-methylbutanoic acid hydrochloride
22050-03-9 95%
5.0g
$750.0 2023-07-09

Additional information on rac 4-Amino-2-methyl-butyric acid hydrochloride

Racemic 4-Amino-2-Methyl-Butyric Acid Hydrochloride (CAS No: 22050-03-9): A Versatile Building Block in Modern Bioorganic Chemistry

Rac 4-Amino-2-methyl-butyric acid hydrochloride (chemical formula C5H11NO2·HCl; CAS No: 22050-03-9) is a chiral alpha-amino acid derivative that has garnered significant attention in contemporary medicinal and synthetic chemistry. This compound, characterized by its racemic mixture of enantiomers, features a methyl group at the β-position and an amino functionality at the γ-position, making it a structurally unique analog of valine and isoleucine. Recent studies have highlighted its role as a privileged scaffold in the design of enzyme inhibitors, neurotransmitter mimetics, and peptidomimetic drug candidates.

The structural versatility of Rac 4-amino-2-methyl-butyric acid hydrochloride stems from its dual functionality: the primary amine group and the carboxylic acid moiety can participate in diverse chemical transformations. The hydrochloride salt form enhances its solubility in aqueous and polar organic solvents, a critical property for both synthetic applications and biological evaluations. Notably, this compound has been employed as a key intermediate in the synthesis of non-proteinogenic amino acids for incorporation into bioactive peptides, including those targeting G protein-coupled receptors (GPCRs) and ion channels.

In the context of recent pharmaceutical research, CAS No: 22050-03-9 has demonstrated utility in the development of anticonvulsant agents. A 2023 study published in *European Journal of Medicinal Chemistry* reported that derivatives of this compound exhibited potent activity against voltage-gated sodium channels (NaV) through molecular docking simulations and electrophysiological assays. The racemic nature of the molecule was found to influence binding affinity to specific isoforms, with one enantiomer showing preferential interaction with NaV1.7 channels implicated in chronic pain pathways.

Synthetic methodologies for preparing Rac 4-amino-2-methyl-butyric acid hydrochloride have evolved significantly over the past decade. Traditional approaches involving Strecker synthesis or alkylation reactions have been supplemented by more efficient protocols utilizing transition-metal-catalyzed asymmetric hydrogenation techniques. These advancements enable large-scale production while maintaining cost-effectiveness—a critical factor for industrial adoption in pharmaceutical manufacturing pipelines.

Beyond its direct application as a building block, this compound serves as an important tool for studying stereoelectronic effects in enzymatic catalysis. Researchers at ETH Zurich (published in *Nature Communications*, 2019) demonstrated that enantiopure forms of this molecule could act as competitive inhibitors for certain amidases, offering insights into substrate recognition mechanisms at atomic resolution via X-ray crystallography.

The growing interest in personalized medicine has further expanded the relevance of CAS No: 22050-03-9. Its structural features make it amenable to derivatization into prodrug systems with pH-dependent release profiles—particularly valuable for targeted drug delivery applications where site-specific activation is required to minimize off-target effects.

In agricultural chemistry research, derivatives of this compound have shown promise as herbicidal precursors due to their ability to disrupt auxin signaling pathways in plants when functionalized with appropriate substituents at the γ-amino position.

Ongoing investigations continue to explore novel applications for this versatile molecule across multiple disciplines: - As a chiral auxiliary in asymmetric synthesis - In organocatalytic reactions enabling stereoselective transformations - As a component of peptoid libraries used for high-throughput screening - In biosensor development through molecular imprinting techniques

The stability profile of Rac 4-amino-2-methyl-butyric acid hydrochloride under various reaction conditions has been systematically characterized using advanced analytical techniques such as NMR spectroscopy and mass spectrometry-based fragmentation analysis. These studies confirm its robustness during multi-step syntheses involving harsh reagents or elevated temperatures.

Eco-friendly synthesis routes are currently being optimized to align with green chemistry principles while maintaining product purity above 98% by HPLC analysis—a standard requirement for use in clinical trial formulations where impurity levels must adhere to ICH guidelines.

In conclusion, the unique combination of structural flexibility and chemical stability makes CAS No: 22050-03-9 an indispensable component in modern chemical biology research programs focused on developing next-generation therapeutics across neurological disorders, metabolic diseases, and oncology indications.

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent